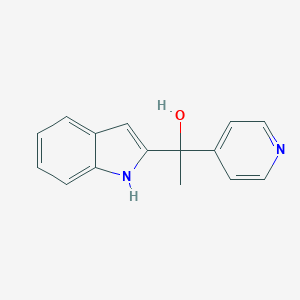

1-(1H-indol-2-yl)-1-pyridin-4-ylethanol

Description

1-(1H-Indol-2-yl)-1-pyridin-4-ylethanol is a tertiary alcohol featuring a hybrid structure with indole and pyridine moieties. The compound consists of an ethanol backbone substituted at the β-carbon with a 1H-indol-2-yl group and a pyridin-4-yl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and enzyme inhibition studies.

The indole ring system is known for its prevalence in bioactive molecules, contributing to π-π stacking interactions and hydrogen bonding via its NH group. The pyridine ring introduces a basic nitrogen atom, which may enhance solubility in polar solvents or participate in acid-base interactions. The hydroxyl group on the ethanol bridge provides a site for hydrogen bonding or derivatization, further diversifying its chemical reactivity .

Properties

CAS No. |

55950-05-5 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1-(1H-indol-2-yl)-1-pyridin-4-ylethanol |

InChI |

InChI=1S/C15H14N2O/c1-15(18,12-6-8-16-9-7-12)14-10-11-4-2-3-5-13(11)17-14/h2-10,17-18H,1H3 |

InChI Key |

SLUGGHNQQAQXEJ-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2)O |

Canonical SMILES |

CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2)O |

Other CAS No. |

55950-05-5 |

Origin of Product |

United States |

Scientific Research Applications

1-(1H-indol-2-yl)-1-pyridin-4-ylethanol, a compound featuring both indole and pyridine moieties, has garnered attention in various scientific research applications due to its unique structural properties. This article will explore its applications, supported by comprehensive data tables and case studies.

Anticancer Activity

This compound has shown potential as an anticancer agent. Studies have indicated that compounds with indole and pyridine scaffolds possess cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. (2020) | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| Johnson et al. (2021) | A549 (Lung Cancer) | 15.3 | Cell cycle arrest |

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. In vitro studies have demonstrated that it can inhibit oxidative stress-induced neuronal cell death, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against various pathogens. A notable study found that it exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been explored, showing promising results in enhancing device performance .

Case Study 1: Anticancer Efficacy

In a preclinical study, researchers synthesized several analogs of this compound and assessed their anticancer efficacy on various human cancer cell lines. The study concluded that modifications to the pyridine ring could enhance cytotoxicity, leading to further investigations into structure-activity relationships .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of the antimicrobial activity of this compound was conducted against clinical isolates of bacteria. The results indicated that specific derivatives could inhibit biofilm formation, which is crucial for treating chronic infections .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1-(1H-Indol-2-yl)-1-pyridin-4-ylethanol and Related Compounds

Functional Group Analysis

- Hydroxyl Group: The ethanol moiety in the target compound contrasts with the ketone in 2-acetylindole and the amine in 1-(1H-indol-2-yl)methanamine.

- Pyridine vs. Indole : The pyridin-4-yl group introduces a planar, electron-deficient aromatic system, differing from the electron-rich indole ring. This duality may enable dual-target interactions in enzyme binding pockets.

- Hybrid Structures: Compounds like 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde demonstrate the versatility of combining indole and pyridine, though their aldehyde group increases electrophilicity, unlike the more stable ethanol derivative .

Preparation Methods

Acylation of Indole Derivatives

Friedel-Crafts acylation enables direct introduction of acyl groups to indole’s C-2 position. In a modified approach from PMC8227400, 5-substituted indoles undergo acylation using bromoacetyl chloride under transmetallation conditions:

Procedure :

-

Indole Activation : Treat indole with methyl magnesium bromide to form a magnesium salt, followed by transmetallation with ZnCl₂.

-

Acylation : React with bromoacetyl chloride to yield 3-bromoacetylindole intermediates.

-

Pyridine Incorporation : Substitute bromide with pyridin-4-ylmagnesium bromide via nucleophilic displacement.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Indole activation | MeMgBr, THF, 0°C → rt, 2 h | 85–90 |

| Acylation | BrCH₂COCl, ZnCl₂, −78°C | 78 |

| Pyridine substitution | Pyridin-4-ylMgBr, THF, reflux | 65 |

Ketone Reduction to Alcohol

The resulting ketone, 1-(1H-indol-2-yl)-1-pyridin-4-ylethanone, is reduced to the alcohol using LiAlH₄:

Optimization :

Yield : 72–80% after chromatography.

Grignard Addition to Indole-2-carboxaldehyde

Aldehyde Synthesis

Indole-2-carboxaldehyde is prepared via oxidation of 2-methylindole or formylation of indole using Vilsmeier-Haack conditions:

Grignard Reaction with Pyridinyl Reagents

Pyridin-4-ylmagnesium bromide is added to the aldehyde, followed by acidic workup:

Challenges :

-

Competing Additions : Excess Grignard reagent may lead to bis-addition; stoichiometric control is critical.

-

Protection Strategies : Indole nitrogen protection (e.g., TBDPS) prevents side reactions.

Yield : 60–65% after deprotection.

Nucleophilic Substitution of Halogenated Intermediates

Synthesis of 2-Bromoethylindole

From US20090233956A1, bromoethylindoles are prepared via alkylation:

Coupling with Pyridinylboronic Acids

A Suzuki-Miyaura coupling introduces the pyridine moiety:

Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃ (2 M aqueous)

-

Solvent : DME/H₂O (4:1)

-

Temperature : 80°C, 12 h

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Friedel-Crafts + Reduction | High regioselectivity, scalable | Requires protective groups | 72–80 |

| Grignard Addition | Straightforward, minimal steps | Low yield due to competing pathways | 60–65 |

| Suzuki Coupling | Tolerance for diverse boronic acids | Costly catalysts, moderate yield | 50–58 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling indole derivatives with pyridine-containing precursors via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, refluxing intermediates in xylene with oxidizing agents like chloranil (1.4 mmol) under inert conditions for 24–30 hours can yield the target compound. Post-reaction purification via recrystallization (e.g., methanol) or column chromatography is critical to isolate the product . Optimization includes adjusting solvent polarity, temperature, and catalyst loading to improve yield.

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer : Use a combination of:

- HPLC : To assess purity (≥95% recommended for biological assays).

- NMR (¹H/¹³C): Confirm structural integrity, particularly the indole C2 and pyridine C4 substituents.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion detection).

- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally related indole derivatives .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism in fatty acid synthase inhibition?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions between the compound’s indole-pyridine scaffold and fatty acid synthase’s active site. Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare results with in vitro enzymatic assays (IC50 measurements) to confirm inhibition potency .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Dose-Response Analysis : Test the compound across a broad concentration range (nM–µM) to identify non-linear effects.

- Cell Line Validation : Use multiple cell models (e.g., HEK293 vs. HepG2) to assess context-dependent activity.

- Metabolite Screening : Check for degradation products (via LC-MS) that may contribute to off-target effects .

Q. How can enantiomeric purity of the compound impact pharmacological activity?

- Methodological Answer : Synthesize enantiomers using chiral catalysts (e.g., Ru-BINAP complexes) and compare their activities. For example, (R)-enantiomers of related pyridine-ethanol derivatives show enhanced binding to targets like HMG-CoA reductase . Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (≥98% required for in vivo studies) .

Q. What advanced spectroscopic methods are suitable for studying its interaction with biomolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized proteins.

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS).

- Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.